molecular formula C20H26N4O4S2 B4873529 1-(2,2-DIMETHYLPROPANOYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

1-(2,2-DIMETHYLPROPANOYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4873529
M. Wt: 450.6 g/mol
InChI Key: LWMFZLWAXWEFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-DIMETHYLPROPANOYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group

Chemical Reactions Analysis

1-(2,2-DIMETHYLPROPANOYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions:

Scientific Research Applications

1-(2,2-DIMETHYLPROPANOYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-DIMETHYLPROPANOYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2,2-DIMETHYLPROPANOYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds:

These comparisons highlight the unique features of this compound, such as its specific ring systems and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S2/c1-20(2,3)18(26)24-11-8-14(9-12-24)17(25)22-15-4-6-16(7-5-15)30(27,28)23-19-21-10-13-29-19/h4-7,10,13-14H,8-9,11-12H2,1-3H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFZLWAXWEFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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